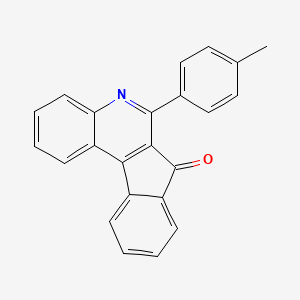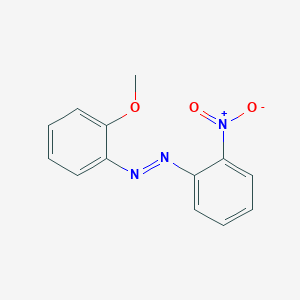![molecular formula C13H10N4O B14296648 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile CAS No. 112036-72-3](/img/structure/B14296648.png)
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the one-pot four-component domino reaction, which includes hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate in water . This method is catalyst-free, simple, and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts, such as alumina–silica-supported MnO2, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like bromine.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles in insects . This mechanism is crucial for its potential use as an insecticide.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound shares a similar pyrazole core but lacks the furo[2,3-c] ring structure.
1-Phenyl-3-methyl-5-aminopyrazole: Another related compound with similar functional groups but different structural features.
Uniqueness
5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile is unique due to its fused furo[2,3-c] ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112036-72-3 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-amino-3-methyl-1-phenylfuro[2,3-c]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H10N4O/c1-8-11-10(7-14)12(15)18-13(11)17(16-8)9-5-3-2-4-6-9/h2-6H,15H2,1H3 |
InChI Key |
DYEVBIFGVPLKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(O2)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
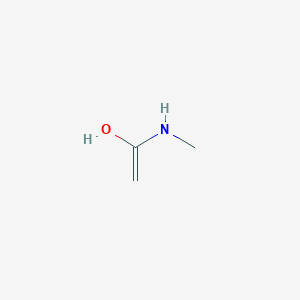

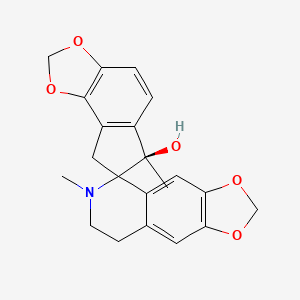

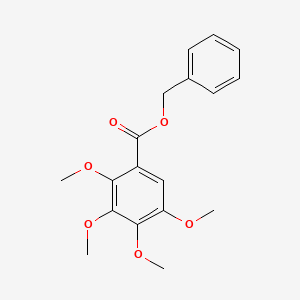

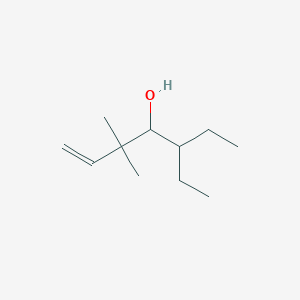
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
